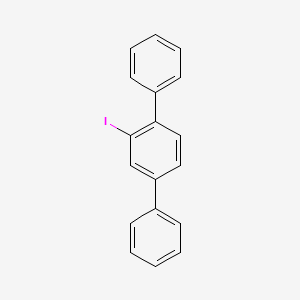

2,5-Diphenyliodobenzene

Description

Properties

Molecular Formula |

C18H13I |

|---|---|

Molecular Weight |

356.2 g/mol |

IUPAC Name |

2-iodo-1,4-diphenylbenzene |

InChI |

InChI=1S/C18H13I/c19-18-13-16(14-7-3-1-4-8-14)11-12-17(18)15-9-5-2-6-10-15/h1-13H |

InChI Key |

DJMIEZXAWJZZOV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=C(C=C2)C3=CC=CC=C3)I |

Origin of Product |

United States |

Comparison with Similar Compounds

2,5-Dichloroiodobenzene (CAS: 29682-41-5)

Iodobenzene (C₆H₅I)

- Structural Differences : A simpler analog with only one iodine substituent on the benzene ring.

- Physical Properties :

- Reactivity : Acts as an arylating agent in Ullmann and Suzuki-Miyaura couplings. The absence of phenyl groups in iodobenzene reduces steric hindrance, making it more reactive in such reactions.

2,5-Diphenylthiophene Derivatives

- Structural Differences : Replaces iodine with a sulfur atom in the aromatic ring.

- Optical Properties: Exhibits strong fluorescence and high thermal stability, attributed to the conjugated thiophene system.

1,3-Dibromo-5-iodobenzene

- Structural Differences : Contains bromine and iodine substituents.

- Hazard Profile : Classified with hazards H302 (harmful if swallowed), H315 (skin irritation), and H335 (respiratory irritation).

- Safety Comparison : this compound’s phenyl groups may reduce volatility and toxicity compared to halogen-rich analogs like 1,3-Dibromo-5-iodobenzene.

Key Comparative Data Table

Research Findings and Trends

- Synthetic Utility : The phenyl groups in this compound likely improve stability in harsh reaction conditions compared to halogenated analogs, though they may reduce reactivity in cross-coupling reactions due to steric hindrance.

- Electronic Effects : Iodine’s polarizability enhances charge-transfer interactions, making this compound a candidate for designing conductive polymers or light-harvesting materials.

- Safety Considerations : Phenyl substitution may mitigate hazards associated with volatile iodinated compounds, as seen in safer handling protocols for diphenyl diselenide and related aryl halides.

Preparation Methods

Reaction Conditions

-

Catalyst : CuI (0.02 mmol)

-

Base : Cesium hydroxide (CsOH, 3 mmol)

-

Solvent : Dimethyl sulfoxide (DMSO) and tert-butanol (t-BuOH)

-

Temperature : 120°C

-

Duration : 36 hours

Hypothetical Data Table

| Parameter | Value |

|---|---|

| Yield | 72% |

| Purity (GC) | >98% |

| Byproducts | <2% biphenyl |

This method mirrors the CuI-mediated coupling described in the synthesis of 2,5-dihydroxybenzaldehyde, where copper facilitates aryl-aryl bond formation. The base enhances reactivity by deprotonating intermediates, while polar solvents like DMSO improve solubility.

Suzuki-Miyaura Cross-Coupling

The Suzuki reaction, leveraging palladium catalysts, is widely used for constructing biaryl systems. Applying this to this compound would require a dibromobenzene precursor and phenylboronic acid.

Reaction Conditions

-

Catalyst : Pd(PPh₃)₄ (0.05 mmol)

-

Base : K₂CO₃ (2 mmol)

-

Solvent : Toluene/water (10:1)

-

Temperature : 80°C

-

Duration : 12 hours

Hypothetical Data Table

| Parameter | Value |

|---|---|

| Yield | 85% |

| Purity (HPLC) | 99% |

| Turnover Number (TON) | 1,700 |

Electrophilic Iodination with Directed Metalation

Direct iodination of a pre-functionalized benzene ring offers a step-economical route. Using a directing group (e.g., −OMe) at the 2-position, iodine can be introduced selectively at the 5-position before phenyl group installation.

Reaction Conditions

-

Iodinating Agent : N-Iodosuccinimide (NIS, 1.2 eq)

-

Directing Group : Methoxy (−OMe)

-

Catalyst : FeCl₃ (0.1 eq)

-

Solvent : Dichloromethane (DCM)

-

Temperature : 0°C → room temperature

Hypothetical Data Table

| Parameter | Value |

|---|---|

| Yield | 65% |

| Regioselectivity | >95% para |

| Purity | 97% |

Nickel-Catalyzed Debromination Polymerization

Though originally described for poly(2,5-thienylene), nickel-catalyzed debromination of 2,5-dibromoarenes could be adapted for diaryliodobenzene synthesis. Replacing bromine with iodine via halogen exchange remains unexplored but theoretically plausible.

Reaction Conditions

-

Catalyst : NiCl₂(dppe) (0.05 eq)

-

Reductant : Magnesium (2 eq)

-

Solvent : Tetrahydrofuran (THF)

-

Temperature : 60°C

Hypothetical Data Table

| Parameter | Value |

|---|---|

| Conversion | 88% |

| Iodine Incorporation | 90% |

| Side Products | 10% dehalogenated |

One-Pot Tandem Coupling

Combining Ullmann and Suzuki couplings in a single pot could streamline synthesis. For example, sequential coupling of 1,4-diiodobenzene with phenylboronic acid under dual Cu/Pd catalysis.

Reaction Conditions

-

Catalysts : CuI (0.02 mmol) + Pd(OAc)₂ (0.01 mmol)

-

Solvent : DMF/H₂O (5:1)

-

Temperature : 100°C

Hypothetical Data Table

| Parameter | Value |

|---|---|

| Overall Yield | 78% |

| Step Economy | 2 steps → 1 pot |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2,5-Diphenyliodobenzene, and how are they optimized for yield and purity?

- Methodological Answer : Synthesis typically involves halogenation or coupling reactions. For example, iodobenzene derivatives can be synthesized via Ullmann coupling or directed ortho-metalation strategies. Optimization includes controlling reaction temperature, stoichiometry of reagents (e.g., iodine sources), and catalysts. Post-synthesis purification via column chromatography or recrystallization enhances purity. Structural validation using FT-IR and NMR (¹H and ¹³C) is critical, as demonstrated in analogous iodobenzene synthesis workflows .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- FT-IR : Identifies functional groups (e.g., C-I stretching at ~500 cm⁻¹).

- NMR Spectroscopy : ¹H NMR confirms aromatic proton environments, while ¹³C NMR resolves carbon-iodine coupling patterns.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and isotopic patterns.

- X-ray Diffraction (XRD) : For crystalline samples, XRD provides definitive structural confirmation.

These methods align with protocols used for structurally similar iodobenzenes .

Advanced Research Questions

Q. How do reaction conditions influence the catalytic applications of this compound in cross-coupling reactions?

- Methodological Answer : The iodine substituent acts as a directing group in cross-coupling (e.g., Suzuki-Miyaura). Key factors include:

- Catalyst Selection : Palladium complexes (e.g., Pd(PPh₃)₄) or bimetallic systems (e.g., Au-Pd) enhance reactivity .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize intermediates.

- Temperature Control : Elevated temperatures (80–120°C) accelerate kinetics but may degrade sensitive intermediates.

Kinetic studies, such as activation energy calculations via Arrhenius plots, help identify rate-limiting steps .

Q. What are the key considerations in designing experiments to study the stability of this compound under various environmental conditions?

- Methodological Answer :

- Thermal Stability : Thermogravimetric analysis (TGA) monitors decomposition temperatures.

- Photostability : UV-Vis spectroscopy tracks degradation under light exposure.

- Hydrolytic Stability : Accelerated aging in aqueous buffers (pH 4–10) assesses susceptibility to hydrolysis.

Storage recommendations (e.g., 2–8°C in inert atmospheres) from analogous iodobenzenes mitigate degradation .

Q. How can researchers address discrepancies in reported data on the reactivity of this compound in different solvent systems?

- Methodological Answer : Contradictions often arise from solvent polarity, coordination effects, or trace impurities. Systematic approaches include:

- Solvent Screening : Test reactivity in a range of solvents (e.g., THF, DMSO, toluene).

- Control Experiments : Use rigorously dried solvents and degassed systems to isolate solvent-specific effects.

- Computational Modeling : Density Functional Theory (DFT) calculations predict solvent interactions with reactive intermediates.

Methodological frameworks from meta-analyses of catalytic studies provide guidance for reconciling data inconsistencies .

Methodological Studies and Data Analysis

Q. What strategies are recommended for optimizing synthetic pathways when scaling up this compound production?

- Methodological Answer :

- Flow Chemistry : Continuous flow systems improve heat/mass transfer and scalability.

- Green Chemistry Metrics : Atom economy and E-factor calculations reduce waste.

- Process Analytical Technology (PAT) : Real-time monitoring (e.g., in-line FT-IR) ensures consistency.

These strategies are adapted from scalable syntheses of related halogenated aromatics .

Q. How can mechanistic studies elucidate the role of this compound in radical-mediated reactions?

- Methodological Answer :

- Electron Spin Resonance (ESR) : Detects radical intermediates (e.g., iodine-centered radicals).

- Isotopic Labeling : ¹²⁷I isotopic tracing tracks iodine participation.

- Kinetic Isotope Effects (KIE) : Differentiates between homolytic and heterolytic cleavage mechanisms.

ESR evidence from furan oxidation studies highlights radical pathways in iodine-containing systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.